molecular formula C30H20N2 B8264246 9-Phenyl-3,9'-bi-9H-carbazole

9-Phenyl-3,9'-bi-9H-carbazole

Cat. No.: B8264246
M. Wt: 408.5 g/mol
InChI Key: ZDNCCAKVWJEZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Phenyl-3,9’-bi-9H-carbazole is an organic compound belonging to the carbazole family. It is characterized by the presence of two carbazole rings linked together through a phenyl group. This unique structure endows the compound with distinct chemical and physical properties, making it a noteworthy subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-3,9’-bi-9H-carbazole involves several key steps. One common method includes the mixing of 3-boronic acid-9-substituted carbazole, 3-bromo-carbazole, potassium carbonate, methylbenzene, ethanol, and distilled water in a reactor. This mixture undergoes catalytic coupling, followed by purification steps such as vacuum distillation and filtration .

Industrial Production Methods: For industrial production, the synthesis process is scaled up, maintaining the same reaction conditions but with larger quantities of reactants. The high yield and simplicity in post-processing make this compound suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-3,9’-bi-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed coupling reactions in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces hydrogenated forms of the compound.

Scientific Research Applications

9-Phenyl-3,9’-bi-9H-carbazole has significant applications in various fields:

Mechanism of Action

The mechanism by which 9-Phenyl-3,9’-bi-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. In OLEDs, for example, it acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .

Comparison with Similar Compounds

    9H-Carbazole: A simpler structure with a single carbazole ring.

    3,6-Diphenyl-9H-carbazole: Contains additional phenyl groups at the 3 and 6 positions.

    Polycarbazole: A polymeric form with multiple carbazole units.

Uniqueness: 9-Phenyl-3,9’-bi-9H-carbazole stands out due to its dual carbazole rings linked by a phenyl group, which imparts unique electronic properties. This structure enhances its performance in applications like OLEDs, where efficient charge transport is crucial .

Properties

IUPAC Name

3-carbazol-9-yl-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-10-21(11-3-1)31-29-17-9-6-14-25(29)26-20-22(18-19-30(26)31)32-27-15-7-4-12-23(27)24-13-5-8-16-28(24)32/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNCCAKVWJEZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C72
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.